N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide
Overview
Description
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a nitrofuran moiety, a piperazine ring, and a chlorinated phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide typically involves multiple organic synthesis steps. The process begins with the preparation of the nitrofuran core, followed by the introduction of the chlorinated phenyl group and the piperazine ring. Reaction conditions often include the use of solvents like dichloromethane and reagents such as thionyl chloride and triethylamine. Industrial production methods may involve optimizing these steps for higher yields and purity, utilizing advanced techniques like continuous flow synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols.
Scientific Research Applications
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in microbial cells. The piperazine ring may interact with specific receptors, modulating their activity and contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide: Lacks the nitrofuran moiety, resulting in different chemical properties and applications.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a bromine atom and a prop-2-ynyl group, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5/c1-12(2)19(26)23-9-7-22(8-10-23)15-4-3-13(11-14(15)20)21-18(25)16-5-6-17(29-16)24(27)28/h3-6,11-12H,7-10H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEYXGUOISQTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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